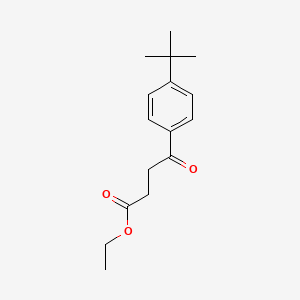
Ethyl 4-(4-T-butylphenyl)-4-oxobutyrate
説明
The compound “Ethyl 4-(4-T-butylphenyl)-4-oxobutyrate” is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are commonly used in a wide variety of applications from plastics to pharmaceuticals .
Synthesis Analysis
While the specific synthesis pathway for “Ethyl 4-(4-T-butylphenyl)-4-oxobutyrate” isn’t available, esters are typically synthesized via a condensation reaction known as Fischer esterification . This involves reacting an alcohol with a carboxylic acid in the presence of an acid catalyst .Molecular Structure Analysis
The molecular structure of a similar compound, “4-tert-Butylphenyl isocyanate”, has been reported . It’s likely that “Ethyl 4-(4-T-butylphenyl)-4-oxobutyrate” would have a similar phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) with a tert-butyl group (a central carbon atom bonded to three methyl groups) attached .Chemical Reactions Analysis
Esters like “Ethyl 4-(4-T-butylphenyl)-4-oxobutyrate” can undergo a variety of reactions. One common reaction is hydrolysis, where the ester reacts with water to form an alcohol and a carboxylic acid . The rate of this reaction can be influenced by factors such as the pH of the solution .科学的研究の応用
Biosynthesis in Wine Aging
Ethyl 4-oxobutyrate plays a role in the biosynthesis of gamma-substituted-gamma-butyrolactones during the aging process of wines under specific conditions, such as in the presence of a growing film of S. fermentati. This process leads to the production of various compounds including gamma-butyrolactone, diethyl succinate, and 4-hydroxy-5-ketohexanoic acid gamma-lactone, which are significant in the flavor profile of aged wines (Fagan, Kepner, & Webb, 1981).
Hydrogenation Research
Ethyl 4-R-2,4-dioxobutyrates undergo hydrogenation to produce ethyl 4-R-2-hydroxy-4-oxobutyrates, revealing insights into the hydrogenation process at palladium black and its implications for the yield of phenyl and 2-furyl derivatives. This process has applications in the development of efficient catalytic reactions and the synthesis of intermediates for pharmaceutical compounds (Slavinska et al., 2006).
Anti-HIV Research
The synthesis of ethyl 2-alkyl-4-aryl-3-oxobutyrates for the production of potent anti-HIV-1 analogues of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine demonstrates the compound's relevance in developing new therapeutic agents against HIV-1. These compounds exhibit extremely potent activity against HIV-1, highlighting their potential in antiretroviral therapy research (Danel et al., 1996).
Enantioselective Hydrogenation
Research into the enantioselective hydrogenation of ethyl 4-chloro-3-oxobutyrate in ionic liquid systems shows advancements in asymmetric synthesis, which is crucial for the production of chiral pharmaceuticals. The use of the chiral catalyst Ru-BINAP in these systems ensures high levels of asymmetric induction, beneficial for synthesizing optically active compounds (Starodubtseva et al., 2004).
Antimicrobial Studies
The synthesis and evaluation of ethyl 2-arylhydrazono-3-oxobutyrates for their antimicrobial properties showcase the potential of ethyl 4-(4-T-butylphenyl)-4-oxobutyrate derivatives in developing new antimicrobial agents. These compounds' structure-activity relationship provides valuable insights into designing effective antimicrobial drugs (Kucukguzel et al., 1999).
Safety And Hazards
While specific safety and hazard information for “Ethyl 4-(4-T-butylphenyl)-4-oxobutyrate” is not available, similar compounds like “4-tert-Butylphenol” are known to cause skin irritation, serious eye damage, and are suspected of damaging fertility . They are also very toxic to aquatic life with long-lasting effects .
将来の方向性
The future directions for “Ethyl 4-(4-T-butylphenyl)-4-oxobutyrate” would depend on its potential applications. If it has pharmaceutical potential, further studies could explore its biological activity and toxicity. If it has industrial potential, research could focus on improving its synthesis and understanding its reactivity .
特性
IUPAC Name |
ethyl 4-(4-tert-butylphenyl)-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-5-19-15(18)11-10-14(17)12-6-8-13(9-7-12)16(2,3)4/h6-9H,5,10-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHOSTSMXOPDRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC=C(C=C1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60599304 | |
| Record name | Ethyl 4-(4-tert-butylphenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60599304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-T-butylphenyl)-4-oxobutyrate | |
CAS RN |
75237-09-1 | |
| Record name | Ethyl 4-(4-tert-butylphenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60599304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

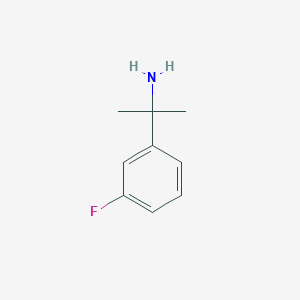
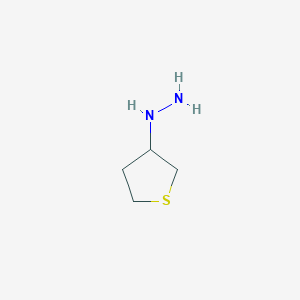
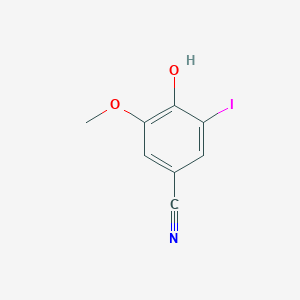

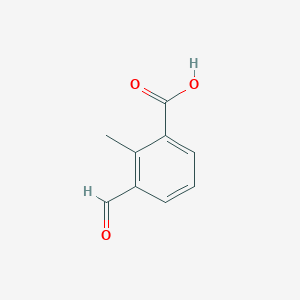
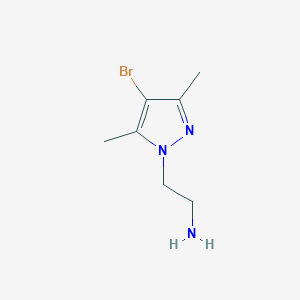
![4-[(2,3-Dichlorophenoxy)methyl]benzoic acid](/img/structure/B1342723.png)
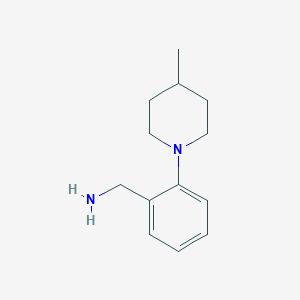
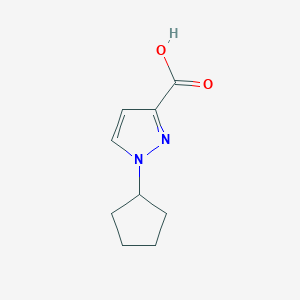
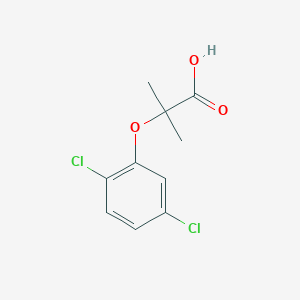
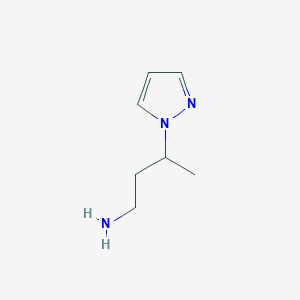
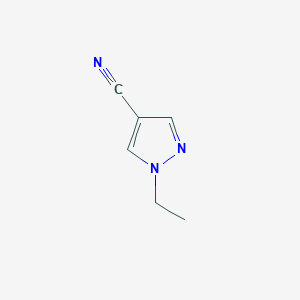
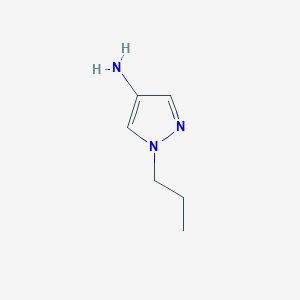
![5-Methyl-4-[(3-nitro-1H-pyrazol-1-YL)methyl]-isoxazole-3-carboxylic acid](/img/structure/B1342756.png)